molecular formula C9H19NO2S B13168897 2-Cyclohexylpropane-1-sulfonamide

2-Cyclohexylpropane-1-sulfonamide

Cat. No.: B13168897
M. Wt: 205.32 g/mol
InChI Key: GGNZEGFYNBRTHO-UHFFFAOYSA-N
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Description

2-Cyclohexylpropane-1-sulfonamide is an organosulfur compound featuring a sulfonamide functional group attached to a cyclohexylpropane backbone. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides, including 2-Cyclohexylpropane-1-sulfonamide, typically involves the reaction of amines with sulfonyl chlorides. One efficient method involves the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation . Another method employs the reaction of sodium sulfinates with amines, mediated by ammonium iodide, to produce sulfonamides in good yields .

Industrial Production Methods: Industrial production of sulfonamides often utilizes scalable and environmentally friendly processes. The oxidative coupling method mentioned above is particularly advantageous for industrial applications due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonyl chlorides or other oxidized derivatives.

    Reduction: Formation of corresponding amines or other reduced products.

    Substitution: Reactions with nucleophiles to form substituted sulfonamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines .

Comparison with Similar Compounds

Comparison: 2-Cyclohexylpropane-1-sulfonamide is unique due to its cyclohexylpropane backbone, which may confer distinct chemical and biological properties compared to other sulfonamides. Its specific structure allows for unique interactions with molecular targets, potentially leading to different therapeutic applications .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-cyclohexylpropane-1-sulfonamide

InChI

InChI=1S/C9H19NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,10,11,12)

InChI Key

GGNZEGFYNBRTHO-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N)C1CCCCC1

Origin of Product

United States

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